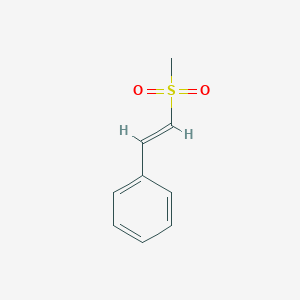
Sulfone, methyl styryl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfone, methyl styryl is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is known for its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of sulfone, methyl styryl involves the covalent modification of the active site of target enzymes. This modification occurs through the formation of a covalent bond between the sulfone group of the compound and a nucleophilic residue on the enzyme. This covalent bond forms a stable complex that prevents the enzyme from functioning properly, leading to its inhibition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of sulfone, methyl styryl are primarily related to its ability to inhibit enzymes. This inhibition can have a wide range of effects, depending on the specific enzyme being targeted. For example, inhibition of proteases can lead to a reduction in inflammation, while inhibition of metalloproteases can lead to a reduction in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of sulfone, methyl styryl for lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the role of these enzymes in various biological processes without affecting other enzymes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of sulfone, methyl styryl. One area of research is the development of more selective inhibitors that can target specific enzymes with greater precision. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of cancer and infectious diseases. Additionally, the use of sulfone, methyl styryl in combination with other compounds may lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
Sulfone, methyl styryl can be synthesized through a multi-step process that involves the reaction of several chemical compounds. One common method involves the reaction of a substituted benzaldehyde with a substituted acetophenone in the presence of a base such as potassium hydroxide. This reaction produces a chalcone intermediate, which is then treated with a sulfone reagent to form the final product.
Aplicaciones Científicas De Investigación
Sulfone, methyl styryl has been used extensively in scientific research due to its ability to inhibit certain enzymes. One of the primary applications of this compound is in the study of proteases, which are enzymes that break down proteins. Sulfone, methyl styryl has been shown to inhibit several types of proteases, including serine proteases, cysteine proteases, and metalloproteases. This inhibition can be used to study the role of these enzymes in various biological processes, including inflammation, cancer, and infectious diseases.
Propiedades
Número CAS |
15436-11-0 |
|---|---|
Nombre del producto |
Sulfone, methyl styryl |
Fórmula molecular |
C9H10O2S |
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
[(E)-2-methylsulfonylethenyl]benzene |
InChI |
InChI=1S/C9H10O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |
Clave InChI |
RJQJJDKSNFBCFC-BQYQJAHWSA-N |
SMILES isomérico |
CS(=O)(=O)/C=C/C1=CC=CC=C1 |
SMILES |
CS(=O)(=O)C=CC1=CC=CC=C1 |
SMILES canónico |
CS(=O)(=O)C=CC1=CC=CC=C1 |
Otros números CAS |
15436-11-0 5342-84-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



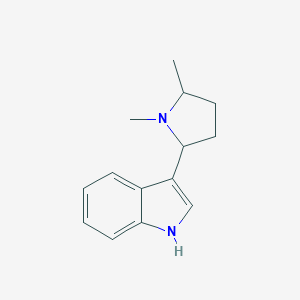
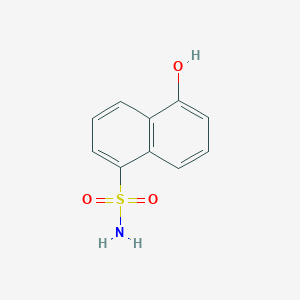
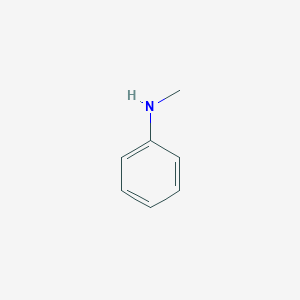
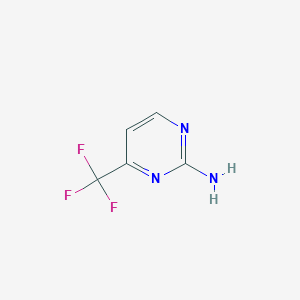
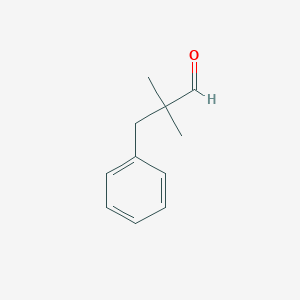
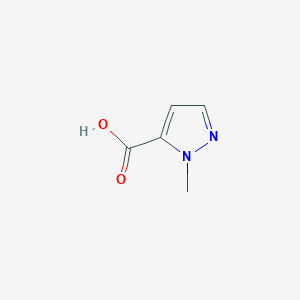
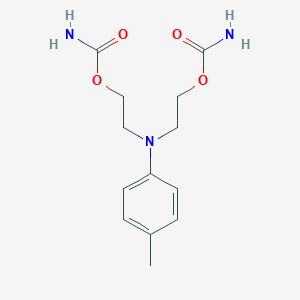

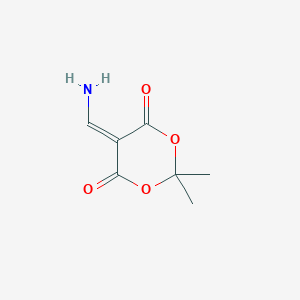
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
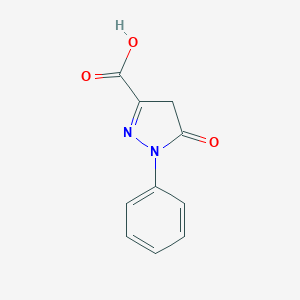
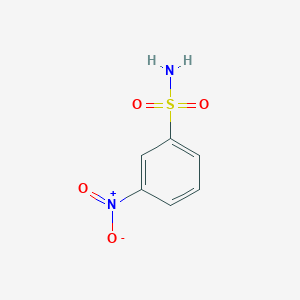
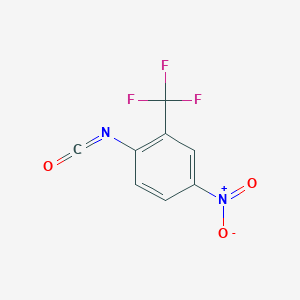
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)